molecular formula C14H17N3O3S B2962163 N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 469876-34-4

N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2962163
CAS No.: 469876-34-4
M. Wt: 307.37
InChI Key: PDKJBPQQSOXFEE-CCEZHUSRSA-N
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Description

N-(3-Methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2 and a methyl group at position 2. The acetamide side chain is linked to a 3-methoxyphenyl group, which introduces distinct electronic and steric properties. Thiazolidinones are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antidiabetic activities . The Z-configuration of the imino group in this compound may influence its conformational stability and binding affinity to biological targets .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-5-4-6-10(7-9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKJBPQQSOXFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 3-methoxyaniline with a thiazolidinone derivative. The process generally includes the following steps:

    Formation of Thiazolidinone Core: This involves the cyclization of a thiourea derivative with an α-halo acid or ester under basic conditions.

    Substitution Reaction: The thiazolidinone core is then reacted with 3-methoxyaniline in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Mass Key Substituents Stereochemistry
Target Compound C₁₄H₁₇N₃O₃S 319.37 g/mol 3-Methoxyphenyl, methylimino (Z) (2Z)
N-[4-(Dimethylamino)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-thiazolidin-5-yl]acetamide C₁₅H₂₀N₄O₂S 320.41 g/mol 4-Dimethylaminophenyl, methylimino (E) (2E)
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-thiazolidin-5-yl]acetamide C₁₄H₁₅F₂N₃O₃S 343.35 g/mol 4-Difluoromethoxyphenyl (2E)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide C₂₀H₁₇N₃O₂S₂ 395.49 g/mol Benzylidene, thioxo, 2-methylphenyl (5Z)
  • Electronic Effects: The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to the stronger electron-donating dimethylamino group in BF37536 . The difluoromethoxy group in enhances metabolic stability via fluorine’s electronegativity .
  • Bioisosteric Replacements : Replacing the 4-oxo group with a thioxo (as in ) increases lipophilicity but may reduce hydrogen-bonding capacity .

Pharmacological Activities

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s carbonyl stretch (C=O, ~1700 cm⁻¹) aligns with ’s thiazolidinone derivatives, while thioxo analogues () show a distinct C=S peak at ~1250 cm⁻¹ .
  • NMR Data : The Z-configuration in the target compound results in distinct coupling constants (J = 10–12 Hz for vinyl protons) compared to E-isomers (J = 15–17 Hz) .
  • Solubility : The 3-methoxyphenyl group confers moderate aqueous solubility (LogP ~2.1), superior to benzylidene derivatives (LogP ~3.5) but inferior to difluoromethoxy analogues (LogP ~1.8) .

Biological Activity

N-(3-Methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure

The compound features a thiazolidine ring, which is known for its diverse biological properties. The thiazolidine moiety often contributes to the compound's pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidin compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial and fungal strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies reported MIC values ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial activity .
  • Minimum Bactericidal Concentration (MBC): The MBC values were found to be between 0.008 and 0.06 mg/mL, showcasing the compound's efficacy in killing bacteria .
CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 80.004–0.030.008–0.06Various bacteria
Compound 15Not specifiedNot specifiedFungi

Anticancer Activity

The thiazolidine derivatives have also been investigated for their anticancer properties. The presence of specific functional groups within the thiazolidine structure appears to enhance cytotoxicity against cancer cell lines.

Research Insights:

  • Cytotoxicity: Compounds similar to this compound exhibited IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines .
  • Mechanism of Action: The anticancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Evaluation: In a study evaluating a series of thiazolidine derivatives, it was found that compound 4d demonstrated potent antimicrobial activity with MIC values between 10.7–21.4 μmol mL–1 against multiple pathogens, including both bacteria and fungi .
  • Anticancer Screening: Another investigation focused on the structure-activity relationship (SAR) of thiazolidine compounds indicated that modifications at specific positions on the thiazolidine ring could significantly enhance anticancer activity .

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